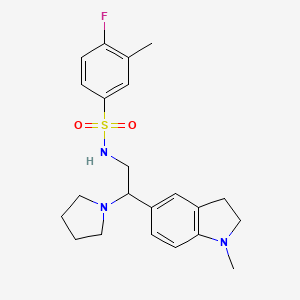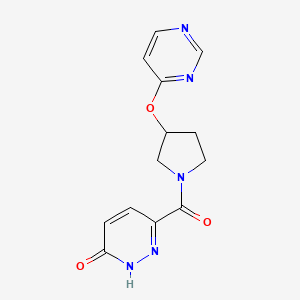
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, also known as PDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Crystal Engineering
- Chelation and Crystal Engineering : Compounds resembling 2,2′-bipyridine, including those with pyrimidinyl groups, have been designed to chelate metals like Ag(I) to create predictable structures through multiple coordinative interactions and hydrogen bonds. These structures are significant in crystal engineering for their ability to form hydrogen-bonded crystals with precise geometries (Duong et al., 2011).
Medicinal Chemistry
- Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of pyrimidine-based compounds in developing new antimicrobial agents (Al-Haiza et al., 2003).
- Synthesis and Bioevaluation : Novel pyrimidine derivatives have shown antimicrobial activities, indicating their potential as therapeutic agents. The synthesis of these compounds under solvent-free conditions underscores their environmental and economic benefits (Patoliya & Kharadi, 2013).
Synthetic Organic Chemistry
- Heterocyclic Synthesis : The synthesis of six-membered heterocycles with various heteroatoms, including pyrimidines and pyridazines, under solvent-free conditions highlights the versatility of pyrimidine derivatives in constructing complex molecules (Martins et al., 2009).
- Novel Synthesis Approaches : Divergent syntheses of substituted 2-aminoimidazoles from aminopyrimidines demonstrate the innovative methodologies in organic synthesis that can be applied to pyrimidine derivatives for developing new chemical entities (Ermolat’ev & Van der Eycken, 2008).
Propiedades
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c19-11-2-1-10(16-17-11)13(20)18-6-4-9(7-18)21-12-3-5-14-8-15-12/h1-3,5,8-9H,4,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILMXSWGVXDEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
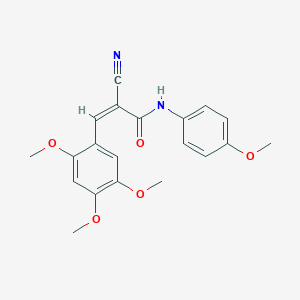
![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
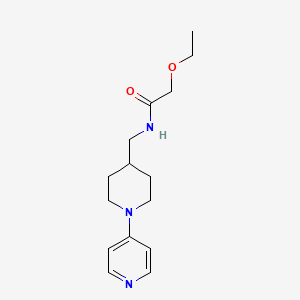
![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)
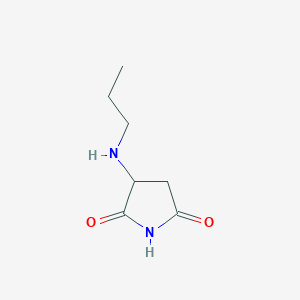

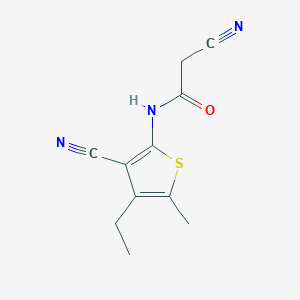
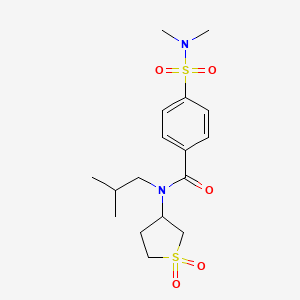
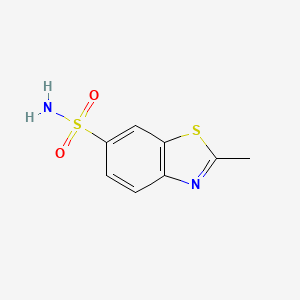
![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)
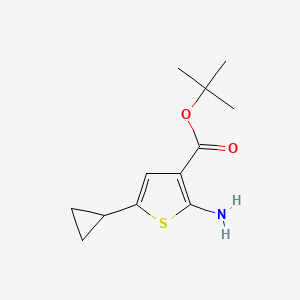
![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)
